

Comprehensive FT-IR Spectral Analysis: 1-Chloro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-Chloro-3-methoxy-5-nitrobenzene*

CAS No.: *55910-07-1*

Cat. No.: *B2937181*

[Get Quote](#)

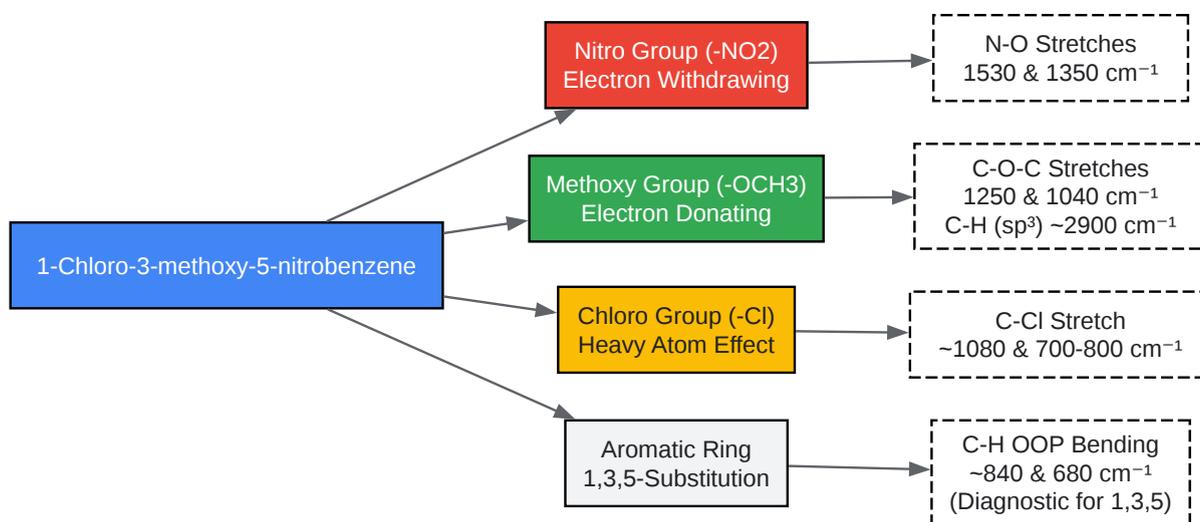
Molecular Architecture & Vibrational Logic

Understanding the spectrum requires dissecting the molecular symmetry and electronic environment. The 1,3,5-substitution pattern (meta-substitution) creates a unique vibrational signature, particularly in the fingerprint region, distinguishing it from its 1,2,4- or 1,2,3-isomers.

- **Electronic Push-Pull:** The strong electron-withdrawing nature of the nitro group () at position 5 opposes the electron-donating resonance of the methoxy group () at position 3. This interaction alters the force constants of the aromatic ring bonds, shifting the skeletal vibrations.
- **Symmetry:** The molecule possesses symmetry (assuming the methoxy methyl lies in the plane), which simplifies the number of active IR bands compared to lower-symmetry isomers.

Structural Logic Diagram

The following diagram illustrates the correlation between the molecular moieties and their expected spectral domains.



[Click to download full resolution via product page](#)

Figure 1: Vibrational logic map correlating functional groups to specific infrared spectral regions.

Experimental Protocol: Sample Preparation & Acquisition

For high-fidelity spectral acquisition, sample preparation is paramount. **1-Chloro-3-methoxy-5-nitrobenzene** is typically a solid at room temperature (Melting Point ~80-83°C).

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard for solid organic samples due to its minimal preparation requirements and ease of cleaning.

- **Crystal Selection:** Use a Diamond or ZnSe crystal. Diamond is preferred for durability and hardness.
- **Background Scan:** Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

- **Sample Loading:** Place approximately 5-10 mg of the solid analyte onto the center of the crystal.
- **Compression:** Apply pressure using the anvil clamp. Monitor the "live" energy throughput; ensure sufficient contact without over-tightening (which can damage ZnSe).
- **Acquisition:** Collect 32-64 scans.
- **Correction:** Apply an ATR correction algorithm (available in most FT-IR software) to account for the depth of penetration dependence on wavelength.

Method B: KBr Pellet (Transmission) - For Trace Analysis

- **Ratio:** Mix 1-2 mg of analyte with 200 mg of spectroscopic grade KBr (dried).
- **Grinding:** Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, leading to a distorted baseline.
- **Pressing:** Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.
- **Acquisition:** Measure in transmission mode.

Detailed Spectral Interpretation

The spectrum is divided into four primary zones. The assignments below synthesize theoretical group frequencies with empirical data for polysubstituted nitrobenzenes.

Zone I: High Frequency (3100 – 2800 cm^{-1})

This region contains the C-H stretching vibrations.^[2]

- **Aromatic C-H Stretch (**

): Weak to moderate bands.^{[2][3][4]} The presence of the electron-withdrawing nitro group often shifts these slightly higher due to ring deactivation.
- **Aliphatic C-H Stretch (**

): Distinct bands arising from the methyl group of the methoxy substituent (

).

- : ~2960–2940 cm^{-1}

- : ~2840 cm^{-1}

Zone II: The "Nitro-Aromatic" Region (1600 – 1300 cm^{-1})

This is the most diagnostic region for this compound.

- Aromatic Ring Breathing (

): The skeletal

vibrations are often split.

- Asymmetric Nitro Stretch (

): A very strong, broad band typically found between 1550 – 1530 cm^{-1} . This is usually the dominant feature in the spectrum.

- Symmetric Nitro Stretch (

): A strong, sharp band located between 1360 – 1340 cm^{-1} .

- Insight: The separation between the asymmetric and symmetric stretches (

) correlates with the conjugation and electronegativity of substituents.

Zone III: The Ether & C-N Region (1300 – 1000 cm^{-1})[3]

- Aryl-Alkyl Ether Stretch (

):

- : Strong band at 1275 – 1200 cm^{-1} .

- : Moderate band at 1050 – 1020 cm^{-1} .

- C-N Stretch: Often overlaps in the 1300-1200 cm^{-1} region but is generally weaker than the ether bands.
- In-Plane C-H Bending: Sharp, weak bands scattered through 1200-1000 cm^{-1} .^[3]

Zone IV: The Fingerprint & Substitution Pattern (< 1000 cm^{-1})

This region confirms the 1,3,5-substitution pattern and the presence of chlorine.

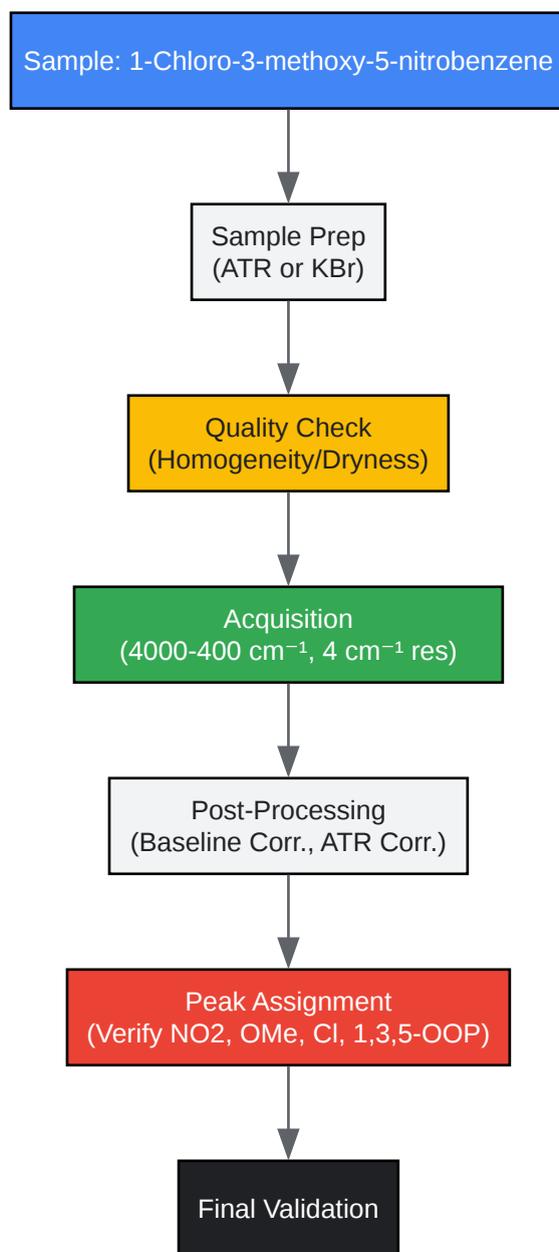
- C-Cl Stretch: The aromatic C-Cl bond typically shows a stretch in the 1080 – 1050 cm^{-1} range (often coupled with ring vibrations) and a lower frequency band around 700 – 800 cm^{-1} .
- Out-of-Plane (OOP) C-H Bending: This is the definitive test for substitution patterns.
 - 1,3,5-Trisubstituted Benzene: Characterized by bands at 850 – 810 cm^{-1} (isolated H) and 690 – 670 cm^{-1} (ring deformation).
 - Note: The 3-chloro-5-nitroanisole structure has three isolated aromatic protons (positions 2, 4, 6). They are not adjacent to each other.^{[3][5]} This "isolated hydrogen" environment typically yields a strong absorption near 860–810 cm^{-1} .

Data Summary Table

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Value
Aromatic Ring	C-H Stretch	3090 – 3050	Weak	Indicates aromaticity
Methoxy (-OCH ₃)	C-H Stretch (sp ³)	2980 – 2830	Medium	Confirms alkyl group
Nitro (-NO ₂)	Asymmetric Stretch	1550 – 1530	Very Strong	Primary ID for Nitro
Aromatic Ring	C=C Skeleton	1610, 1480	Medium	Ring conjugation
Nitro (-NO ₂)	Symmetric Stretch	1360 – 1340	Strong	Confirms Nitro
Ether (Ar-O-R)	C-O Asymmetric	1270 – 1230	Strong	Confirms Anisole ether
Ether (Ar-O-R)	C-O Symmetric	1050 – 1020	Medium	Confirms Anisole ether
Aryl Chloride	C-Cl Stretch	1080 – 1050	Medium	Presence of Chlorine
1,3,5-Substitution	C-H OOP Bend	860 – 810	Strong	Confirms meta-meta pattern
1,3,5-Substitution	Ring Deformation	690 – 670	Medium	Confirms meta-meta pattern

Experimental Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for characterizing this compound, ensuring data integrity from sample prep to validation.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step experimental workflow for FT-IR characterization.

Troubleshooting & Common Impurities

When analyzing the spectrum, be vigilant for these common anomalies:

- Water Vapor: Sharp, jagged peaks in the 3600 cm⁻¹ and 1600 cm⁻¹ regions indicate insufficient purging of the spectrometer.

- Residual Solvent: If the sample was recrystallized, look for broad OH bands (ethanol/water) or specific solvent peaks (e.g., Toluene C-H at 2920 cm^{-1}).
- Isomeric Impurities: The presence of ortho (1,2) or para (1,4) substituted isomers (e.g., 2-chloro-5-nitroanisole) will introduce a second set of OOP bending bands in the 750 cm^{-1} region (characteristic of ortho-substitution) or $800\text{-}850\text{ cm}^{-1}$ doublets (para-substitution). The purity of the 1,3,5-pattern is confirmed by the absence of strong bands at 750 cm^{-1} .

References

- National Institute of Standards and Technology (NIST). 1-Chloro-3-nitrobenzene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [\[Link\]](#)
- PubChem. **1-Chloro-3-methoxy-5-nitrobenzene** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8][9] (Standard reference for IR correlation charts and 1,3,5-substitution patterns).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- [6. Benzene, 1-chloro-3-nitro- \[webbook.nist.gov\]](#)
- [7. 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | CID 14026050 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | C8H8ClNO3 | CID 22107462 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive FT-IR Spectral Analysis: 1-Chloro-3-methoxy-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2937181#ft-ir-spectrum-of-1-chloro-3-methoxy-5-nitrobenzene\]](https://www.benchchem.com/product/b2937181#ft-ir-spectrum-of-1-chloro-3-methoxy-5-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com